molecular formula C8H9N3 B3363982 (1H-Indazol-6-yl)-methyl-amine CAS No. 1086392-14-4

(1H-Indazol-6-yl)-methyl-amine

Cat. No.: B3363982
CAS No.: 1086392-14-4
M. Wt: 147.18 g/mol
InChI Key: ZLSXCHHKRWBXKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1H-Indazol-6-yl)-methyl-amine is a nitrogen-containing heterocyclic compound that features an indazole core structure. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the indazole ring system in this compound makes it a compound of interest in medicinal chemistry and drug discovery.

Chemical Reactions Analysis

Types of Reactions: (1H-Indazol-6-yl)-methyl-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted indazole derivatives, which can exhibit different biological activities depending on the nature of the substituents .

Scientific Research Applications

(1H-Indazol-6-yl)-methyl-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (1H-Indazol-6-yl)-methyl-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases, leading to the modulation of signaling pathways involved in cell proliferation and survival. For example, it may inhibit the phosphoinositide 3-kinase pathway, which is crucial for cancer cell growth .

Comparison with Similar Compounds

Uniqueness: (1H-Indazol-6-yl)-methyl-amine is unique due to the presence of the methylamine group at the 6-position, which can significantly influence its biological activity and pharmacokinetic properties. This structural modification can enhance its binding affinity to specific molecular targets and improve its therapeutic potential .

Properties

IUPAC Name

N-methyl-1H-indazol-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c1-9-7-3-2-6-5-10-11-8(6)4-7/h2-5,9H,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLSXCHHKRWBXKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC2=C(C=C1)C=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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